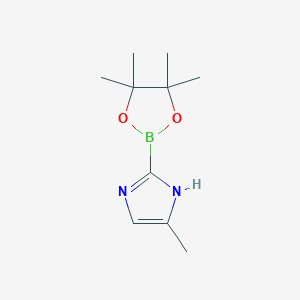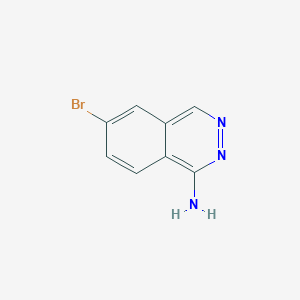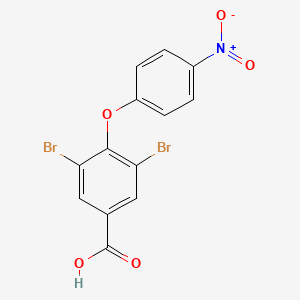![molecular formula C21H25N5O2 B3302765 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 919012-07-0](/img/structure/B3302765.png)
4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Descripción general
Descripción
4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. This compound has been widely used in scientific research as a tool to study the physiological and biochemical effects of adenosine A2A receptor blockade.
Mecanismo De Acción
4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 acts as a competitive antagonist of the adenosine A2A receptor, blocking the binding of adenosine to the receptor and preventing downstream signaling events. This blockade has been shown to modulate the activity of several neurotransmitter systems, including dopamine, glutamate, and GABA, and to affect neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
Studies using 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 have demonstrated a wide range of biochemical and physiological effects, including changes in motor behavior, cognition, and mood. 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 has been shown to improve motor deficits in animal models of Parkinson's disease and to enhance cognitive function in animal models of schizophrenia. Additionally, 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 has been shown to modulate mood and anxiety-related behaviors in animal models of depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 in lab experiments is its selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors or neurotransmitter systems. However, the use of 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 is limited by its relatively low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research using 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261, including the investigation of its effects in other neurological and psychiatric disorders, the development of more selective and potent adenosine A2A receptor antagonists, and the exploration of combination therapies that target multiple neurotransmitter systems. Additionally, the use of 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 in combination with other tools, such as optogenetics and chemogenetics, could provide new insights into the neural circuits and mechanisms underlying neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A2A receptor blockade. This receptor is widely expressed in the brain and has been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. 4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione 58261 has been used to investigate the role of adenosine A2A receptor in these diseases and to identify potential therapeutic targets.
Propiedades
IUPAC Name |
4,7,8-trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(2)14(3)26(17)20)15(4)16-10-8-7-9-11-16/h7-11,15H,6,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKUUPKUCAQXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C4=CC=CC=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[4-(aminomethyl)-2,6-dichlorophenyl]-](/img/structure/B3302688.png)






![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B3302722.png)
![{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B3302726.png)
![Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B3302728.png)


![3-cinnamyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3302757.png)
![2-Benzyl-6-butan-2-yl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3302770.png)